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Introduction

Copper(ll) acetate, also known as cupric acetate, is an organometallic compound with the
formula Cuz(CHsCOOQO)4(H20)2 in its hydrated form.[1] While its simple empirical formula,
Cu(CHsCOO)2, suggests a monomeric species, its solid-state structure reveals a fascinating
dimeric nature. This "paddle-wheel" structure, first elucidated by van Niekerk and Schoening,
has become a classic example in coordination chemistry for studying metal-metal interactions.
The two adjacent copper(ll) ions exhibit strong antiferromagnetic coupling, a phenomenon that
significantly alters the compound's magnetic properties and has made it a cornerstone for
developing modern theories of magnetic exchange.[1] This guide provides an in-depth
technical overview of the structural, magnetic, and spectroscopic properties that arise from this
dimeric arrangement, supplemented with detailed experimental protocols for its
characterization.

Molecular Structure

The defining feature of cupric acetate monohydrate is its dinuclear "paddle-wheel" structure.
In this arrangement, two copper atoms are held in close proximity by four bridging acetate
ligands. The coordination sphere of each copper ion is completed by an axial water molecule.
This geometry results in a distorted octahedral environment for each Cu(ll) center. The short
distance between the two copper atoms is a direct consequence of this bridging arrangement
and is the primary factor responsible for the compound's unique magnetic properties.[1]
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Figure 1: Molecular structure of the cupric acetate dimer, [Cu2(CH3COO)4(H20)z].

Structural Parameters

The precise geometry of the dimer has been determined by single-crystal X-ray diffraction. Key
structural parameters are summarized below.

Parameter Value (A) Description

Separation between the two

Cu-Cu Distance 2.62
copper(ll) centers.[1]
_ Bond length between copper
Cu-O (equatorial) 1.97
and acetate oxygen atoms.[1]
] Bond length between copper
Cu-O (axial) 2.20

and axial water oxygen.[1]

Magnetic Properties and Spectroscopic
Characterization

The proximity of the two Cu(ll) ions (d°, S=1/2) in the dimer facilitates a strong
antiferromagnetic exchange interaction. This coupling leads to the pairing of the electron spins,
resulting in two distinct states: a diamagnetic singlet ground state (S=0) and a paramagnetic

triplet excited state (S=1).

This electronic structure gives rise to anomalous magnetic behavior. As the temperature
decreases, the magnetic susceptibility of cupric acetate monohydrate increases to a
maximum near 250 K, after which it rapidly falls as the thermally populated triplet state
depopulates, rendering the compound essentially diamagnetic below 90 K.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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